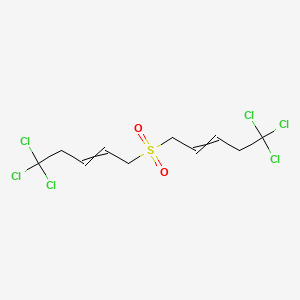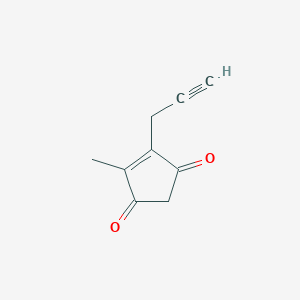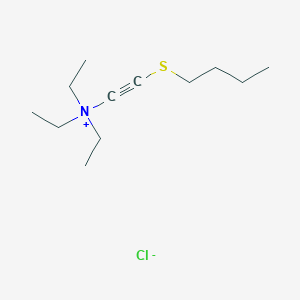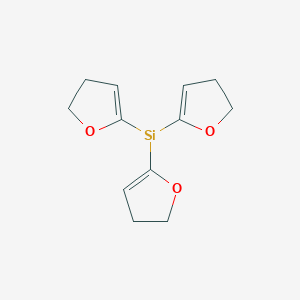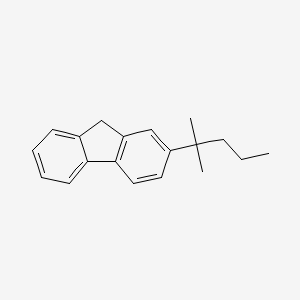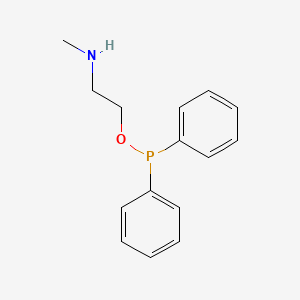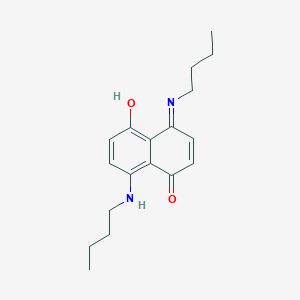
4,8-Bis(butylamino)naphthalene-1,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,8-Bis(butylamino)naphthalene-1,5-dione is an organic compound with the molecular formula C18H24N2O2. It is a derivative of naphthalene, characterized by the presence of butylamino groups at the 4 and 8 positions and a naphthalene-1,5-dione core.
Vorbereitungsmethoden
The synthesis of 4,8-Bis(butylamino)naphthalene-1,5-dione typically involves multi-step organic reactions. One common synthetic route starts with the alkylation of 4-bromo-1,8-naphthalic anhydride, followed by borylation with bis(pinacolato)diboron catalyzed by Pd(PPh3)Cl2/KOAc. The resulting intermediate is then treated with appropriate amines to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
4,8-Bis(butylamino)naphthalene-1,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinone derivatives.
Reduction: Reduction reactions can convert the naphthalene-1,5-dione core to hydroquinone derivatives.
Substitution: The butylamino groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4,8-Bis(butylamino)naphthalene-1,5-dione has several scientific research applications:
Organic Electronics: It is used as an emissive material in organic light-emitting diodes (OLEDs) due to its luminescent properties.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Material Science: It is used in the development of advanced materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 4,8-Bis(butylamino)naphthalene-1,5-dione involves its interaction with molecular targets and pathways. In organic electronics, the compound’s luminescent properties are attributed to its ability to undergo electroluminescence, where it emits light in response to an electric current. In medicinal applications, the compound may interact with cellular targets, leading to the inhibition of specific enzymes or pathways involved in disease progression .
Vergleich Mit ähnlichen Verbindungen
4,8-Bis(butylamino)naphthalene-1,5-dione can be compared with other similar compounds, such as:
4,8-Bis(isobutylamino)naphthalene-1,5-dione: This compound has isobutylamino groups instead of butylamino groups, leading to differences in its chemical and physical properties.
1,8-Naphthalimide Derivatives: These compounds share a similar naphthalene core but have different functional groups, resulting in varied applications and properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and optical properties, making it suitable for specialized applications in organic electronics and medicinal chemistry .
Eigenschaften
CAS-Nummer |
91024-04-3 |
|---|---|
Molekularformel |
C18H24N2O2 |
Molekulargewicht |
300.4 g/mol |
IUPAC-Name |
8-(butylamino)-4-butylimino-5-hydroxynaphthalen-1-one |
InChI |
InChI=1S/C18H24N2O2/c1-3-5-11-19-13-7-9-16(22)18-14(20-12-6-4-2)8-10-15(21)17(13)18/h7-10,19,22H,3-6,11-12H2,1-2H3 |
InChI-Schlüssel |
HNUMCXJXWPEZAH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC1=C2C(=O)C=CC(=NCCCC)C2=C(C=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



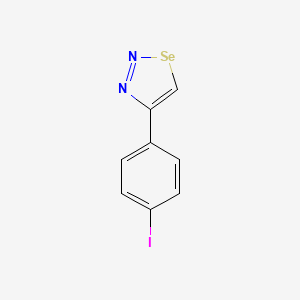
![2-Chloro-5-[(3-iodoprop-2-yn-1-yl)oxy]-4-methoxypyrimidine](/img/structure/B14370513.png)
![4-[(2-Methoxyphenyl)methoxy]butan-2-one](/img/structure/B14370517.png)
![2-Diazonio-1-[2-(methoxycarbonyl)-5-nitrophenyl]ethen-1-olate](/img/structure/B14370521.png)

